
DOTA
Descripción general
Descripción
TETRAXETAN, también conocido como ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético, es un compuesto orgánico con la fórmula (CH₂CH₂NCH₂CO₂H)₄. Consiste en un anillo tetraaza central de 12 miembros que contiene cuatro átomos de nitrógeno. TETRAXETAN es ampliamente utilizado como agente complejante, particularmente para iones lantánidos, debido a su capacidad para formar complejos estables e inertes en condiciones fisiológicas .
Aplicaciones Científicas De Investigación
Structure and Properties of DOTA
This compound is characterized by a macrocyclic structure that includes four nitrogen atoms and four carboxylic acid groups. This configuration enables this compound to act as a polydentate ligand, effectively binding to various metal ions. The formation constants of this compound complexes are notably high, particularly for lanthanide ions such as gadolinium and calcium, which enhances its utility in medical applications .
Radiopharmaceuticals
This compound is extensively utilized in the development of radiopharmaceuticals for both diagnostic and therapeutic purposes. Its ability to form stable complexes with radioactive isotopes allows for targeted delivery of radiation to cancerous tissues.
- Cancer Diagnosis : this compound-conjugated compounds are used in positron emission tomography (PET) imaging. For instance, this compound can be linked to peptides that target specific receptors on tumor cells, facilitating the visualization of tumors through imaging techniques .
- Cancer Therapy : this compound is also employed in therapeutic applications involving radiolabeled isotopes. For example:
Contrast Agents
This compound complexes serve as contrast agents in magnetic resonance imaging (MRI). The gadolinium-DOTA complex (gadoteric acid) is commonly used due to its favorable relaxivity properties, enhancing the contrast of images during MRI scans .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclen with bromoacetic acid. Various derivatives have been developed to improve the stability and efficacy of this compound-metal complexes. For example, chiral this compound derivatives have been synthesized to enhance the inertness of gadolinium complexes and improve their performance as contrast agents .
Case Study 1: this compound-Conjugated Peptides in Cancer Imaging
A study demonstrated the use of this compound-conjugated peptides targeting neuroendocrine tumors. The conjugates showed high specificity and affinity for tumor cells, allowing for effective imaging via PET scans. The results indicated that these conjugates could significantly improve tumor detection rates compared to traditional imaging methods .
Case Study 2: Yttrium-90-DOTA for Targeted Radiotherapy
In clinical trials involving patients with advanced neuroendocrine tumors, yttrium-90-DOTA conjugates were administered. The therapy resulted in substantial tumor reduction and improved patient outcomes without significant side effects, showcasing the potential of this compound-based therapies in oncology .
Comparative Data Table
Application | Description | Key Isotope/Metal | Outcome/Effect |
---|---|---|---|
Cancer Diagnosis | PET imaging using this compound-conjugated peptides | Gallium-68 | Improved tumor visualization |
Targeted Radiotherapy | Yttrium-90-DOTA conjugates targeting neuroendocrine tumors | Yttrium-90 | Tumor reduction |
MRI Contrast Agent | Gadolinium-DOTA complex (gadoteric acid) | Gadolinium | Enhanced image contrast |
Chiral Derivatives | Enhanced stability and relaxivity for gadolinium complexes | Gadolinium | Increased safety and efficacy |
Mecanismo De Acción
TETRAXETAN ejerce sus efectos formando complejos estables con iones metálicos. En el caso del lutecio Lu-177 vipivotide tetraxetan, el compuesto se une al antígeno de membrana específico de la próstata (PSMA) en las células de cáncer de próstata. Al unirse, el compuesto radiactivo se internaliza en la célula, donde libera radiación para dañar o destruir las células cancerosas con un impacto mínimo en los tejidos sanos circundantes .
Análisis Bioquímico
Biochemical Properties
DOTA (Tetraxetan) is a high-affinity chelating agent for di- and trivalent cations . The four secondary amine groups are modified by replacement of the N-H centers with N-CH2CO2H groups . The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, forms stable and inert complexes under physiological conditions .
Cellular Effects
The cellular effects of this compound (Tetraxetan) are primarily observed through its use in radiolabeled form in cancer research . For instance, Bombesin (BN) peptides functionalized with this compound chelator have been used for PET imaging of cancer . These peptides show high metabolic stability in plasma .
Molecular Mechanism
The molecular mechanism of this compound (Tetraxetan) is based on its ability to form stable and inert complexes with metal ions . These complexes can be attached to biomolecules such as peptides, which can then be used for imaging or therapeutic purposes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound (Tetraxetan) exhibits high stability . For instance, this compound-coupled peptides radiolabeled with 68Ga showed high metabolic stability in plasma . These radiopeptides exhibited rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system .
Dosage Effects in Animal Models
In animal models, the effects of this compound (Tetraxetan) vary with different dosages . For example, in MDA-MB-231 tumor-bearing nude mice, a Bombesin peptide linked to this compound exhibited higher tumor uptake than other radiolabeled Bombesin peptides investigated in the study .
Metabolic Pathways
The metabolic pathways of this compound (Tetraxetan) are primarily related to its role as a chelating agent . It forms stable complexes with metal ions, which can then be attached to biomolecules for various applications .
Transport and Distribution
The transport and distribution of this compound (Tetraxetan) within cells and tissues are largely determined by the biomolecules it is attached to . For instance, this compound-coupled peptides exhibit rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system .
Subcellular Localization
The subcellular localization of this compound (Tetraxetan) is also dependent on the biomolecules it is attached to . For example, this compound-coupled peptides used for PET imaging of cancer are designed to target specific receptors on cancer cells .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: TETRAXETAN se sintetiza a partir del macrociclo conocido como ciclen. Los cuatro grupos amina secundarios en el ciclen se modifican reemplazando los centros N-H por grupos N-CH₂CO₂H. El ácido aminopolisarboxílico resultante, tras la ionización de los grupos ácidos carboxílicos, se convierte en un agente quelante de alta afinidad para cationes di y trivalentes .
Métodos de Producción Industrial: La producción industrial de TETRAXETAN involucra el método de síntesis en fase sólida. Este método permite la preparación eficiente y rentable de péptidos unidos a TETRAXETAN para imagenología y terapia. El proceso consiste en funcionalizar péptidos con un quelante TETRAXETAN preparado a partir de un precursor de ciclen en un soporte de fase sólida .
Análisis De Reacciones Químicas
Tipos de Reacciones: TETRAXETAN experimenta varios tipos de reacciones, incluyendo complejación, quelación y reacciones de coordinación. Forma complejos estables con iones metálicos, particularmente lantánidos, a través de sus cuatro grupos amina y cuatro grupos carboxilato .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran TETRAXETAN incluyen sales metálicas (por ejemplo, cloruro de lutecio), solventes (por ejemplo, agua, etanol) y tampones (por ejemplo, tampón acetato). Las reacciones se llevan a cabo típicamente en condiciones suaves, como temperatura ambiente y pH neutro .
Productos Principales: Los productos principales formados a partir de las reacciones que involucran TETRAXETAN son complejos metal-quelato. Estos complejos son altamente estables e inertes, lo que los hace adecuados para diversas aplicaciones en imagenología médica y terapia .
Comparación Con Compuestos Similares
TETRAXETAN es único debido a su alta afinidad y estabilidad en la formación de complejos metal-quelato. Compuestos similares incluyen:
Ciclen: El precursor de TETRAXETAN, utilizado en la síntesis de diversos agentes quelantes.
EDTA (ácido etilendiaminotetraacético): Otro agente quelante ampliamente utilizado, pero con menor estabilidad en comparación con TETRAXETAN.
DTPA (ácido dietilentriaminopentaacético): Similar a EDTA, pero con mayor estabilidad y utilizado en imagenología médica.
TETRAXETAN destaca por su capacidad para formar complejos altamente estables en condiciones fisiológicas, lo que lo convierte en ideal para aplicaciones médicas e industriales.
Actividad Biológica
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely utilized chelator in radiopharmaceuticals, particularly for its ability to bind metal ions for diagnostic and therapeutic purposes. This article explores the biological activity of this compound and its derivatives, focusing on their applications in medical imaging and targeted radionuclide therapy.
1. Structure and Properties of this compound
This compound is a macrocyclic compound that forms stable complexes with various metal ions, including gallium (Ga), lutetium (Lu), and indium (In). Its structure allows for high stability and selectivity in binding, making it suitable for radiolabeling peptides and proteins for imaging and therapy.
2.1 Diagnostic Imaging
This compound is primarily used in positron emission tomography (PET) imaging. For example, the compound -alendronate has been synthesized for imaging applications. Studies demonstrated that after administration in animal models, this compound showed significant uptake in the kidneys and bladder, indicating its potential for monitoring bone metabolism and pathology .
2.2 Targeted Radionuclide Therapy
This compound-labeled peptides are also employed in targeted radionuclide therapy. The compound -TATE has been extensively studied for treating neuroendocrine tumors (NETs). In clinical trials, patients receiving this therapy exhibited a progression-free survival (PFS) of 36 months with an overall survival (OS) rate of 68% at the same timeframe . The therapy was well-tolerated with minimal toxicity reported .
3.1 Biodistribution Studies
A biodistribution study of , a somatostatin antagonist used for PET imaging of NETs, provided insights into its absorption and clearance rates. The study calculated absorbed radiation doses to various organs using dynamic PET/CT imaging techniques . Key findings include:
- Rapid blood clearance with significant uptake in target organs.
- Organ-specific dosimetry calculations that aid in understanding the safety profile of the compound.
3.2 Clinical Efficacy Trials
In a clinical setting, patients treated with demonstrated varying degrees of response based on imaging assessments using . The evaluation metrics included changes in standardized uptake values (SUV) post-treatment, where a decrease indicated therapeutic efficacy .
4. Safety Profile and Toxicity Considerations
The safety profile of this compound-containing compounds is crucial for their clinical application. For instance, studies have shown that can be administered up to a cumulative activity of 29 GBq without significant renal or hematological toxicity .
5. Comparative Data on this compound Radiolabeling Efficiency
The following table summarizes key findings related to the radiolabeling efficiency and biological properties of various this compound derivatives:
6. Conclusion
This compound's role as a chelator in biomedical applications is significant due to its stability and affinity for metal ions. Ongoing research continues to explore its potential in enhancing diagnostic imaging techniques and improving therapeutic outcomes in cancer treatment through targeted radionuclide therapies.
Propiedades
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLRUFUQRNWCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208984 | |
Record name | Tetraxetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic powder; [Aldrich MSDS] | |
Record name | DOTA acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9739 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
60239-18-1 | |
Record name | DOTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60239-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DOTA acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060239181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraxetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAXETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTE449DGZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.